3-Cyclopropyl-5-(thiazol-4-yl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopropyl-5-(thiazol-4-yl)-1,2,4-oxadiazole (CTO) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. CTO belongs to the oxadiazole family, which is known for its diverse biological activities.
科学的研究の応用
Chemical Synthesis and Structural Analysis
Synthesis of Thiazole Derivatives
The compound has been studied in the context of synthesizing thiazole derivatives. For example, treatment of certain 1,3,4-oxadiazoles with 3-chloropentane-2,4-dione resulted in the formation of thiazoles, which are significant in medicinal chemistry (Paepke et al., 2009).
Polymorphic Forms Analysis
The dipharmacophore compound 3-cyclopropyl-5-(2-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole was studied for its potential biological activity, with two concomitant polymorphs obtained. This study highlights the importance of structure in determining the stability and effectiveness of such compounds (Shishkina et al., 2020).
Biological Activity and Applications
Anticancer Potential
Certain 1,3,4-oxadiazole derivatives, including those with similarities to 3-Cyclopropyl-5-(thiazol-4-yl)-1,2,4-oxadiazole, have shown promise as anticancer agents. For instance, a study found that certain oxadiazole derivatives exhibited significant anticancer activity against a range of cancer cell lines (Aboraia et al., 2006).
Apoptosis Inducing Agents
A novel series of oxadiazoles was identified as apoptosis-inducing agents, suggesting their potential as anticancer drugs. This indicates that derivatives of 3-Cyclopropyl-5-(thiazol-4-yl)-1,2,4-oxadiazole could be explored for similar properties (Jessen et al., 2005).
Antimicrobial and Antifungal Activities
Some 1,3,4-oxadiazole derivatives, related to 3-Cyclopropyl-5-(thiazol-4-yl)-1,2,4-oxadiazole, have demonstrated antimicrobial and antifungal properties. This suggests potential applications in developing new antimicrobial agents (Desai et al., 2013).
特性
IUPAC Name |
3-cyclopropyl-5-(1,3-thiazol-4-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c1-2-5(1)7-10-8(12-11-7)6-3-13-4-9-6/h3-5H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHBVSMUPGJHKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=CSC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-5-(1,3-thiazol-4-yl)-1,2,4-oxadiazole |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。